molecular formula C16H16FNO2 B4978474 N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4978474
M. Wt: 273.30 g/mol
InChI Key: TZKYLCPBKVTEOG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorophenyl group attached to the acetamide moiety

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-20-15-9-7-14(8-10-15)18-16(19)11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYLCPBKVTEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Conversion to N-(4-ethoxyphenyl)-2-(4-fluorophenyl)ethylamine.

    Substitution: Halogenated derivatives such as N-(4-ethoxyphenyl)-2-(4-fluorophenyl)bromoacetamide.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The ethoxy and fluorophenyl groups may enhance its binding affinity to certain enzymes or receptors. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(4-fluorophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-(4-ethoxyphenyl)-2-(4-bromophenyl)acetamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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